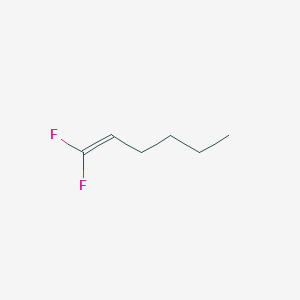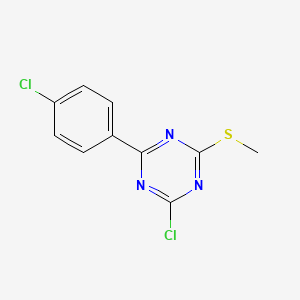
1,1-Difluorohex-1-ene
Overview
Description
1,1-Difluorohex-1-ene is an organofluorine compound characterized by the presence of two fluorine atoms attached to the first carbon of a hexene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Difluorohex-1-ene can be synthesized through several methods. One common approach involves the fluorination of hex-1-ene using a fluorinating agent such as hydrogen fluoride or a fluorine gas. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the addition of fluorine atoms to the hexene chain.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of specialized reactors that can handle the highly reactive fluorine gas. The process is carefully controlled to ensure high yields and purity of the final product. Safety measures are crucial due to the hazardous nature of the reactants and the potential for side reactions.
Chemical Reactions Analysis
Types of Reactions: 1,1-Difluorohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluorohexanone or other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to hexane derivatives with fewer fluorine atoms.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic reagents like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed:
Oxidation: Difluorohexanone and other oxygenated compounds.
Reduction: Hexane derivatives with varying degrees of fluorination.
Substitution: Compounds with functional groups replacing one or both fluorine atoms.
Scientific Research Applications
1,1-Difluorohex-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of drugs that target specific enzymes or receptors.
Industry: this compound is used in the production of specialty polymers and materials with enhanced chemical resistance and stability.
Mechanism of Action
The mechanism by which 1,1-difluorohex-1-ene exerts its effects depends on the specific application. In chemical reactions, the presence of fluorine atoms can significantly alter the reactivity and stability of the compound. Fluorine’s high electronegativity and small size allow it to influence the electronic properties of the molecule, making it more reactive in certain contexts. In biological systems, the compound can interact with enzymes and receptors, potentially inhibiting or modifying their activity.
Comparison with Similar Compounds
1,1-Difluoroethane: A simpler fluorinated hydrocarbon used as a refrigerant and propellant.
1,1-Difluoropropane: Another fluorinated hydrocarbon with applications in organic synthesis.
1,1-Difluorobutane: Used in the production of fluorinated polymers and materials.
Uniqueness of 1,1-Difluorohex-1-ene: Compared to these similar compounds, this compound offers a longer carbon chain, which can provide additional flexibility and reactivity in chemical synthesis. Its unique structure allows for the formation of more complex molecules and materials, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
1,1-difluorohex-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2/c1-2-3-4-5-6(7)8/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABXUFVTRAEJRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(tert-butyl)phenyl]-5-{2-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]vinyl}-1,2,4-oxadiazole](/img/structure/B3042651.png)
![2,3,3-Trichloro-1-(4-thieno[2,3-d]pyrimidin-4-ylpiperazino)-2-propen-1-one](/img/structure/B3042652.png)

![2-(tert-butyl)-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate](/img/structure/B3042661.png)
![2-Isopropyl-5-methylcyclohexyl 2-{3-[(benzylamino)carbonyl]pyridinium-1-yl}acetate chloride](/img/structure/B3042662.png)
![Ethyl 3-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylate](/img/structure/B3042663.png)

![1-((2-[(4-CHLOROPHENYL)SULFONYL]ETHYL)SULFONYL)-2,3,4,5,6-PENTAFLUOROBENZENE](/img/structure/B3042666.png)

![N1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]-2-(trifluoromethyl)benzene-1-sulphonamide](/img/structure/B3042668.png)
![N3-[3-(4-bromo-1-methyl-1H-pyrazol-3-yl)phenyl]-2-chloronicotinamide](/img/structure/B3042669.png)
![3-[(4-Chloro-6-methylpyrimidin-2-yl)amino]-2-(propylsulfonyl)acrylonitrile](/img/structure/B3042670.png)
![N5-(3-chloro-4-fluorophenyl)-4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3042671.png)

